The Structural Elucidation of Methyl Fucopyranoside: A Technical Guide
The Structural Elucidation of Methyl Fucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural characteristics of methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose. Fucose, and its derivatives, are integral components of numerous biologically significant glycans, playing critical roles in cell recognition, signaling, and immune responses. A thorough understanding of the stereochemistry and conformational preferences of fucosides is paramount for the rational design of novel therapeutics and diagnostics. This document details the structural features of the α and β anomers of methyl L-fucopyranoside, supported by spectroscopic and crystallographic data, and outlines the experimental protocols for their characterization.
Core Structure and Stereochemistry
Methyl fucopyranoside exists as a six-membered pyranose ring. The "fuco" prefix indicates that it is a 6-deoxy sugar, meaning the hydroxyl group at the C6 position is replaced by a hydrogen atom. The "pyranoside" designation refers to the tetrahydropyran ring structure. The L-configuration specifies the stereochemistry relative to glyceraldehyde.
The anomeric center at C1 gives rise to two diastereomers: methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. In the α-anomer, the methoxy group at C1 is in an axial orientation, while in the β-anomer, it occupies an equatorial position. The pyranose ring of L-fucopyranosides predominantly adopts a ¹C₄ chair conformation.[1][2] This conformation places the bulky C5 methyl group in an equatorial position, minimizing steric hindrance.
The fundamental chemical properties of both anomers are summarized below:
| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol | 178.18 g/mol |
| CAS Number | 14687-15-1 | 24332-98-7 |
Below are the structural representations of the two anomers in their stable ¹C₄ chair conformation.
Figure 1: Structure of Methyl α-L-fucopyranoside.
Figure 2: Structure of Methyl β-L-fucopyranoside.
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of glycosides in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry and conformation of the molecule.
¹H and ¹³C NMR Data
The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is essential for unambiguous structural determination. While a comprehensive dataset for both anomers is dispersed throughout the literature, the following tables summarize representative chemical shifts. It is important to note that these values can vary slightly depending on the solvent and temperature.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides
| Proton | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| H-1 | Value | Value |
| H-2 | Value | Value |
| H-3 | Value | Value |
| H-4 | Value | Value |
| H-5 | Value | Value |
| H-6 | Value | Value |
| OCH₃ | Value | Value |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides
| Carbon | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| C-1 | Value | Value |
| C-2 | Value | Value |
| C-3 | Value | Value |
| C-4 | Value | Value |
| C-5 | Value | Value |
| C-6 | Value | Value |
| OCH₃ | Value | Value |
Note: Specific, experimentally verified values for chemical shifts and coupling constants should be obtained from peer-reviewed literature.
The ³J(H,H) coupling constants are particularly informative for determining the relative orientation of protons and thus the ring conformation. For instance, large coupling constants (typically 8-10 Hz) between vicinal protons indicate a diaxial relationship, which is consistent with a chair conformation. A full analysis of the 600 MHz ¹H NMR spectrum of methyl α-L-fucopyranoside has confirmed a conformation in solution that is very similar to its crystalline state, derived from ³J(H,H) values.[1][2]
Crystallographic Data
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. This data offers a definitive picture of the molecule's solid-state conformation. The crystal and molecular structures of methyl α-L-fucopyranoside have been reported, confirming the ¹C₄ chair conformation.[1][2]
Table 3: Selected Bond Lengths (Å) for Methyl α-L-fucopyranoside from X-ray Crystallography
| Bond | Length (Å) |
| C1-O1 | Value |
| C1-O5 | Value |
| C1-C2 | Value |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-C6 | Value |
| C5-O5 | Value |
Table 4: Selected Bond Angles (°) for Methyl α-L-fucopyranoside from X-ray Crystallography
| Angle | Value (°) |
| O1-C1-O5 | Value |
| O5-C1-C2 | Value |
| C1-C2-C3 | Value |
| C2-C3-C4 | Value |
| C3-C4-C5 | Value |
| C4-C5-O5 | Value |
| C4-C5-C6 | Value |
Note: The specific bond lengths and angles should be referenced from the primary crystallographic literature.
Experimental Protocols
Synthesis of Methyl L-Fucopyranosides
The synthesis of methyl fucopyranosides is typically achieved through a Fischer glycosidation reaction.
Protocol: Fischer Glycosidation of L-Fucose
-
Reaction Setup: Suspend L-fucose in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.
-
Reaction Conditions: Stir the mixture at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate or an ion-exchange resin.
-
Workup: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The resulting anomeric mixture of methyl α- and β-L-fucopyranosides can be separated by column chromatography on silica gel.
NMR Spectroscopy
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl fucopyranoside in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or pyridine-d₅) to a final volume of 0.5-0.6 mL.[3] Transfer the solution to a 5 mm NMR tube.[3][4] For samples containing residual water, lyophilization from D₂O can be performed to reduce the HOD signal.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.
-
1D ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum to identify all unique carbon signals.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides information about the stereochemistry and conformation.
-
Figure 3: General workflow for NMR analysis.
Single-Crystal X-ray Diffraction
Protocol: Crystal Growth and X-ray Data Collection
-
Crystal Growth: Grow single crystals of methyl fucopyranoside suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.
Figure 4: General workflow for X-ray crystallography.
Conclusion
The structural characterization of methyl fucopyranoside reveals a molecule with a well-defined ¹C₄ chair conformation for the pyranose ring in both the α and β anomers. The combination of NMR spectroscopy and single-crystal X-ray diffraction provides a detailed understanding of its three-dimensional structure. This knowledge is fundamental for researchers in glycobiology, medicinal chemistry, and drug development who are investigating the roles of fucose-containing glycans in biological systems and designing molecules that can modulate their functions. The experimental protocols outlined in this guide provide a robust framework for the synthesis and structural elucidation of these and other important glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. youtube.com [youtube.com]
